Mirogabalin -

Mirogabalin

Catalog Number: EVT-8811576
CAS Number:
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mirogabalin is a novel compound classified as a gabapentinoid, primarily developed for the treatment of neuropathic pain, including diabetic peripheral neuropathic pain and postherpetic neuralgia. It functions by selectively binding to the alpha-2-delta subunits of voltage-gated calcium channels, which play a crucial role in pain modulation. Mirogabalin is characterized by its unique bicyclic structure, which enhances its binding affinity compared to other drugs in the same class, such as pregabalin and gabapentin .

Source and Classification

Mirogabalin was developed by the pharmaceutical company Daiichi Sankyo. It is classified as a selective ligand for the alpha-2-delta subunits of voltage-gated calcium channels. This classification is significant because it highlights its mechanism of action, which differs from traditional analgesics and non-steroidal anti-inflammatory drugs. The compound has received regulatory approval in several countries for managing neuropathic pain conditions .

Synthesis Analysis

Methods

Mirogabalin can be synthesized through two primary methods:

  1. Asymmetric Synthesis: This method employs chiral catalysts to produce enantiomerically pure Mirogabalin. The use of chiral catalysts allows for preferential binding to one enantiomer during the reaction, ensuring that only the desired therapeutic form is produced .
  2. Resolution Process: In this method, a racemic mixture containing both desired and undesired enantiomers is initially created. Techniques such as diastereomeric salt formation and chromatographic separation are then used to isolate the desired enantiomer from the mixture .

Technical Details

The choice between these synthesis routes depends on factors such as cost-effectiveness, efficiency, and the availability of suitable catalysts or resolving agents. Both methods aim to achieve high purity levels essential for pharmaceutical applications.

Molecular Structure Analysis

Mirogabalin's molecular structure features a bicyclic framework that contributes to its pharmacological properties. The compound's chemical formula is C11_{11}H15_{15}N3_{3}O2_{2}, and it has a molecular weight of approximately 219.25 g/mol. The specific arrangement of atoms within this structure enhances its binding affinity to the alpha-2-delta subunits of voltage-gated calcium channels, leading to its analgesic effects .

Data

  • Molecular Formula: C11_{11}H15_{15}N3_{3}O2_{2}
  • Molecular Weight: 219.25 g/mol
  • Binding Affinity: Kd values of 13.5 nM for alpha-2-delta-1 and 22.7 nM for alpha-2-delta-2 subunits .
Chemical Reactions Analysis

Mirogabalin undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation of Diastereomeric Salts: When reacting with chiral resolving agents, Mirogabalin can form diastereomers that can be separated based on their distinct physical properties.
  2. Chromatographic Separation: This technique is utilized to isolate Mirogabalin from its racemic mixture based on differential interactions with stationary and mobile phases.

Technical Details

The synthesis reactions typically involve hydrolysis and condensation steps, where specific reagents are employed to facilitate the formation of the bicyclic structure characteristic of Mirogabalin .

Mechanism of Action

Mirogabalin exerts its analgesic effects primarily through selective binding to the alpha-2-delta subunits of voltage-gated calcium channels in the central nervous system. This binding inhibits excitatory neurotransmitter release, thereby reducing pain signaling pathways.

Process and Data

  • Binding Kinetics: Mirogabalin demonstrates slower dissociation from the alpha-2-delta-1 subunit (half-life of 11.1 hours) compared to pregabalin (1.4 hours), contributing to its prolonged analgesic effects .
  • Pharmacokinetics: Maximum plasma concentration is achieved within 0.5 to 1.5 hours post-administration, with over 85% oral bioavailability regardless of food intake .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mirogabalin typically appears as a white to off-white powder.
  • Solubility: It exhibits good solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Mirogabalin is stable under standard storage conditions but should be protected from light.
  • pH Range: The stability and solubility can vary with pH; optimal conditions are usually around neutral pH levels.

Relevant data indicate that Mirogabalin is primarily excreted unchanged via renal pathways, minimizing accumulation with repeated dosing .

Applications

Mirogabalin is primarily used in clinical settings for:

  • Neuropathic Pain Management: It has shown efficacy in treating conditions such as diabetic peripheral neuropathic pain and postherpetic neuralgia.

Research indicates that Mirogabalin provides significant long-term relief from pain symptoms, making it a valuable option in pain management protocols . Additionally, ongoing studies are exploring its potential applications beyond neuropathic pain, including possible uses in other pain-related disorders.

Mechanistic Foundations of Mirogabalin in Neuropathic Pain Modulation

Molecular Targets: α2δ Subunit Binding Dynamics and Voltage-Gated Calcium Channel Inhibition

Mirogabalin besylate is a novel, selective ligand targeting the α2δ auxiliary subunits of voltage-gated calcium channels (VGCCs) within the central and peripheral nervous systems. Its primary mechanism involves high-affinity binding to these subunits, which are critically upregulated following nerve injury. This binding inhibits the trafficking and functional activity of the pore-forming α1 subunit of VGCCs, thereby reducing calcium influx into presynaptic neurons. Diminished calcium influx subsequently suppresses the release of pronociceptive neurotransmitters, interrupting pain signal transmission at spinal and supraspinal levels. Unlike non-selective calcium channel blockers, mirogabalin’s action is specific to the α2δ subunit-associated channels, providing targeted modulation of neuropathic pain pathways without broad interference with cardiovascular calcium channels [1] [2] [8]. Structural studies reveal that mirogabalin’s bicyclic structure facilitates extensive hydrophobic interactions within the α2δ binding pocket, contributing to its potent and sustained activity [8].

Differential Binding Affinity: Comparative Analysis of α2δ-1 vs. α2δ-2 Subunit Selectivity

Mirogabalin exhibits distinct pharmacological profiles for the α2δ-1 and α2δ-2 subunits, which underlie its clinical efficacy and tolerability:

  • Affinity Potency: Mirogabalin demonstrates higher binding affinity for both human α2δ-1 (dissociation constant/Kd = 13.5 nmol/L) and α2δ-2 (Kd = 22.7 nmol/L) subunits compared to pregabalin (Kd = 62.5 nmol/L for α2δ-1). This enhanced affinity translates to stronger inhibition of calcium currents in dorsal root ganglia neurons [1] [2].
  • Subunit-Specific Effects: The α2δ-1 subunit is predominantly expressed in spinal cord and sensory neurons and correlates with antinociceptive effects. Conversely, α2δ-2 is enriched in cerebellar tissue and associates with central nervous system (CNS)-related adverse effects. Mirogabalin’s balanced but preferential engagement of α2δ-1 over α2δ-2 contributes to its wider therapeutic window [1] [9].
  • Species Consistency: Notably, mirogabalin maintains consistent binding affinities across human and rat α2δ subunits, supporting the translational relevance of preclinical models [2].

Dissociation Kinetics: Temporal Persistence of Mirogabalin-α2δ Complex Formation

A defining feature of mirogabalin is its prolonged dissociation kinetics from the α2δ-1 subunit, which underpins its sustained analgesic effects:

Table 1: Dissociation Kinetics of Mirogabalin vs. Pregabalin

Parameterα2δ-1 Subunitα2δ-2 Subunit
Mirogabalin t½11.1 hours2.4 hours
Pregabalin t½1.4 hours1.4 hours

The slow dissociation from α2δ-1 (11.1 hours versus pregabalin’s 1.4 hours) allows prolonged suppression of pathological calcium currents even after plasma clearance. This kinetic selectivity enables continuous blockade of pain-transmitting neurons while minimizing cerebellar side effects linked to transient α2δ-2 binding. The molecular basis involves mirogabalin’s rigid bicyclic structure forming stable van der Waals contacts and hydrogen bonds within the α2δ-1 binding site, resisting competitive displacement [1] [2] [8].

Synaptic Neurotransmitter Regulation: Glutamate and Calcitonin Gene-Related Peptide Pathways

By attenuating presynaptic calcium influx, mirogabalin inhibits the vesicular release of key neurotransmitters implicated in neuropathic pain amplification:

  • Glutamate: As the primary excitatory neurotransmitter in nociceptive pathways, glutamate induces postsynaptic neuron depolarization and facilitates wind-up phenomena. Mirogabalin reduces glutamate release in the spinal dorsal horn, dampening neuronal hyperexcitability and breaking the cycle of central sensitization [1] [9].
  • Calcitonin Gene-Related Peptide (CGRP): This potent vasodilatory neuropeptide enhances pain transmission by increasing synaptic efficacy and promoting neurogenic inflammation. Preclinical studies confirm mirogabalin suppresses injury-induced CGRP overexpression in sensory neurons, reducing peripheral and central sensitization [1] [5].
  • Cascade Effect: Concomitant inhibition of substance P, norepinephrine, and substance P further contributes to mirogabalin’s broad antinociceptive profile. This multi-transmitter modulation occurs downstream of VGCC blockade, avoiding direct receptor interactions [1].

Cross-Talk with N-Methyl-D-Aspartate Receptor Signaling in Central Sensitization

Central sensitization—a state of spinal and cortical neuron hyperexcitability—is hallmark of chronic neuropathic pain and involves N-Methyl-D-Aspartate (NMDA) receptor hyperactivity. Mirogabalin indirectly modulates NMDA receptor function through several convergent mechanisms:

  • α2δ-1–NMDA Receptor Complex Formation: Following nerve injury, α2δ-1 subunits physically associate with NMDA receptors via C-terminal interactions in the dorsal horn. This complex facilitates NMDA receptor trafficking to neuronal membranes, increasing synaptic density and activity. Mirogabalin disrupts this complex by competitively binding α2δ-1, thereby reducing NMDA receptor availability and downstream calcium-mediated excitotoxicity [1] [4].
  • Functional Antagonism: In vivo studies demonstrate that pre-administration of NMDA receptor antagonists (e.g., MK801) potentiates mirogabalin’s antinociceptive effects in neuropathic pain models. This synergy confirms shared pathway modulation, where mirogabalin’s suppression of glutamate release limits NMDA receptor activation [1] [3].
  • Clinical Implications: Upregulated NMDA signaling is documented in conditions like post-surgical neuropathic pain and fibromyalgia. By targeting the α2δ-1–NMDA axis, mirogabalin addresses central sensitization at both pre- and postsynaptic levels, offering mechanistic advantages over pure NMDA antagonists like ketamine, which carry significant psychomimetic risks [4] [10].

Table 2: Mirogabalin’s Impact on Key Pain Pathways

Pain MechanismMirogabalin’s ActionFunctional Outcome
Presynaptic Ca²⁺ influxInhibition via α2δ-1/2 bindingReduced neurotransmitter release
Glutamate signallingDecreased release and NMDA sensitizationAttenuated central sensitization
CGRP upregulationSuppression of injury-induced expressionDiminished neurogenic inflammation
α2δ-1–NMDA complexDisruption of receptor traffickingLowered postsynaptic hyperexcitability

This multifaceted engagement with NMDA-dependent and independent pathways positions mirogabalin as a targeted therapeutic agent against maladaptive plasticity in chronic neuropathic pain states [3] [4] [10].

Properties

Product Name

Mirogabalin

IUPAC Name

2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)

InChI Key

FTBQORVNHOIASH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.